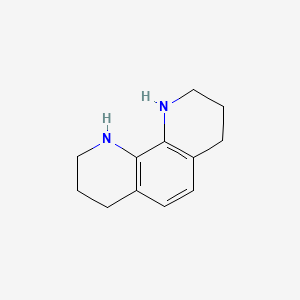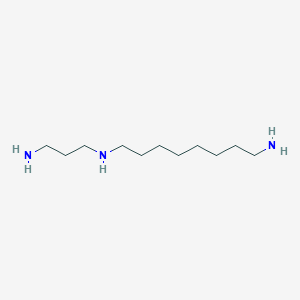![molecular formula C22H18N2O3 B14645699 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate CAS No. 52144-91-9](/img/structure/B14645699.png)
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by its unique structure, which includes a diazonium group attached to a phenyl ring substituted with benzyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of 1-[3,5-Bis(benzyloxy)phenyl]ethanone. The process begins with the preparation of 1-[3,5-Bis(benzyloxy)phenyl]ethanone through the reaction of 3,5-dibenzyloxyacetophenone with appropriate reagents . The diazotization is then carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, through substitution reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, or amines in the presence of copper(I) chloride as a catalyst.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions.
Major Products:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Aplicaciones Científicas De Investigación
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
1-[3,5-Bis(benzyloxy)phenyl]ethanone: A precursor in the synthesis of the diazonium compound.
1-[3,5-Bis(benzyloxy)phenyl]acetone: Another related compound with similar structural features.
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one:
Uniqueness: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
52144-91-9 |
|---|---|
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[3,5-bis(phenylmethoxy)phenyl]-2-diazoethanone |
InChI |
InChI=1S/C22H18N2O3/c23-24-14-22(25)19-11-20(26-15-17-7-3-1-4-8-17)13-21(12-19)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clave InChI |
WGJQNGJQCNDVLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=[N+]=[N-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















